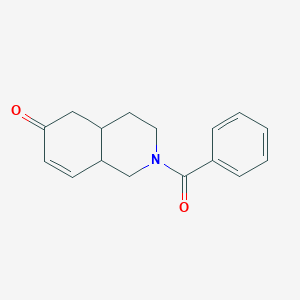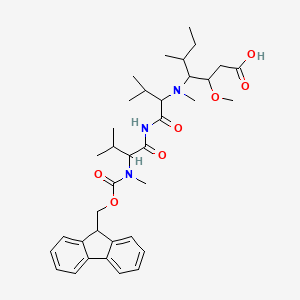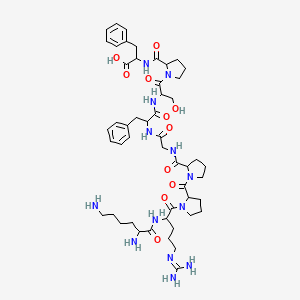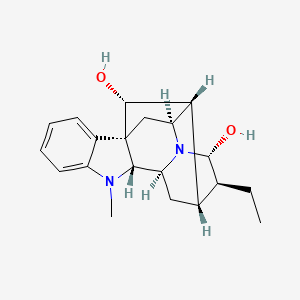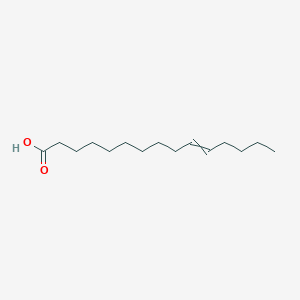
pentadec-10-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentadec-10-enoic acid is a monounsaturated fatty acid with the molecular formula C15H28O2. It is characterized by a double bond located at the 10th carbon position in its 15-carbon chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentadec-10-enoic acid can be synthesized through various organic synthesis methods. One common approach involves the partial hydrogenation of pentadecanoic acid, which introduces a double bond at the desired position. Another method includes the use of olefin metathesis reactions, where specific catalysts facilitate the formation of the double bond at the 10th carbon position .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of longer-chain unsaturated fatty acids. This process involves the use of metal catalysts such as palladium or platinum under controlled temperature and pressure conditions to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Pentadec-10-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to yield pentadecanoic acid.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is typically used.
Substitution: Esterification reactions often use alcohols and acid catalysts like sulfuric acid (H2SO4), while amidation reactions use amines.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Pentadecanoic acid
Substitution: Esters, amides
Wissenschaftliche Forschungsanwendungen
Pentadec-10-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a standard in chromatographic analysis.
Biology: It serves as a model compound for studying fatty acid metabolism and enzyme interactions.
Medicine: Research explores its potential anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of biodegradable lubricants and surfactants.
Wirkmechanismus
The mechanism of action of pentadec-10-enoic acid involves its interaction with cellular membranes and enzymes. As a fatty acid, it can be incorporated into phospholipids, affecting membrane fluidity and function. Additionally, it can act as a substrate for enzymes involved in fatty acid metabolism, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentadecanoic acid: A saturated fatty acid with no double bonds.
Hexadec-9-enoic acid: A monounsaturated fatty acid with a double bond at the 9th carbon position.
Octadec-9-enoic acid:
Uniqueness
Pentadec-10-enoic acid is unique due to its specific double bond position, which imparts distinct chemical and physical properties. This positional isomerism can influence its reactivity and interaction with biological systems, making it a valuable compound for specialized applications .
Eigenschaften
Molekularformel |
C15H28O2 |
|---|---|
Molekulargewicht |
240.38 g/mol |
IUPAC-Name |
pentadec-10-enoic acid |
InChI |
InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h5-6H,2-4,7-14H2,1H3,(H,16,17) |
InChI-Schlüssel |
APXSAEQXOXTDAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=CCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


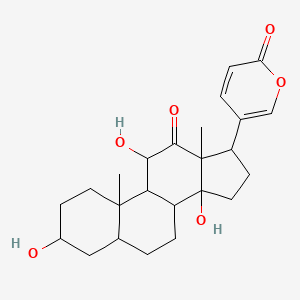
![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13395599.png)
![4-O-[2-(tert-butylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylmethylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(2,2-dimethylpropylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(ethylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(methanesulfonamido)-2-phenylethyl] 1-O-methyl but-2-enedioate;1-O-methyl 4-O-[2-(2-methylpropylsulfonylamino)-2-phenylethyl] but-2-enedioate;1-O-methyl 4-O-[2-phenyl-2-(propan-2-ylsulfonylamino)ethyl] but-2-enedioate](/img/structure/B13395610.png)
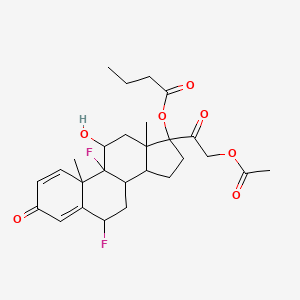

![Tert-butyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-3,5-dihydroxyhept-6-enoate](/img/structure/B13395616.png)
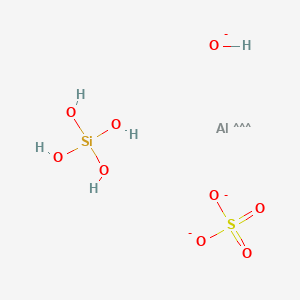

![acetic acid (13-methyl-3-oxo-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl) ester](/img/structure/B13395628.png)
